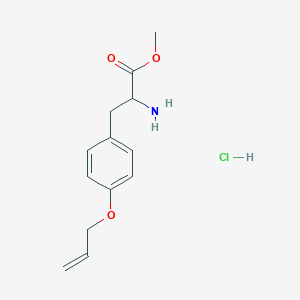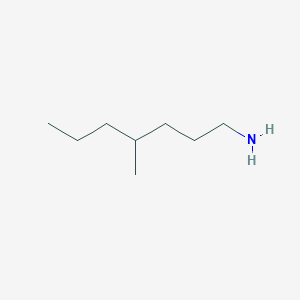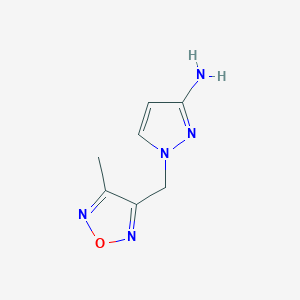
1-(2-Chlorophenyl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)pent-4-en-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a pent-4-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)pent-4-en-1-ol typically involves the reaction of 2-chlorobenzaldehyde with an appropriate Grignard reagent, followed by a reduction step. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and catalysts like magnesium or lithium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol moiety can be reduced to form a saturated alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2-chlorophenyl)pent-4-en-1-one.
Reduction: Formation of 1-(2-chlorophenyl)pentan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic or electrophilic reactions. The chlorophenyl group enhances its reactivity and allows for selective interactions with enzymes and receptors.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)pent-4-en-1-ol
- 1-(2-Bromophenyl)pent-4-en-1-ol
- 1-(2-Chlorophenyl)but-3-en-1-ol
Comparison: 1-(2-Chlorophenyl)pent-4-en-1-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities.
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(2-chlorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h2,4-7,11,13H,1,3,8H2 |
InChI Key |
GNTDXCQJLFPYCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)


![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)




![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
